2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of dibromophenyl and dimethylaminophenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves the reaction of 2,4-dibromoaniline with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dibromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
- 2-[(4-Methoxyphenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
- 2-[(4-Methylphenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide lies in its dibromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18Br2N4O |
---|---|
Molecular Weight |
454.2 g/mol |
IUPAC Name |
2-(2,4-dibromoanilino)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H18Br2N4O/c1-23(2)14-6-3-12(4-7-14)10-21-22-17(24)11-20-16-8-5-13(18)9-15(16)19/h3-10,20H,11H2,1-2H3,(H,22,24)/b21-10+ |
InChI Key |
IKIFMJPGCCVBMG-UFFVCSGVSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.